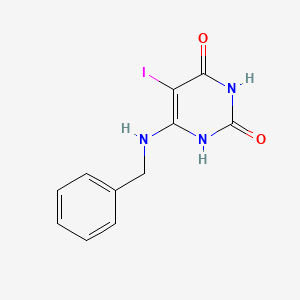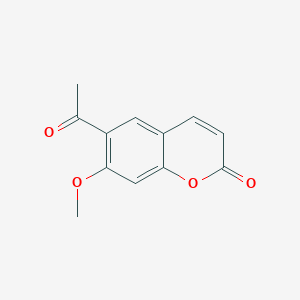
6-Acetyl-7-hydroxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an acetyl group at the 6th position and a hydroxyl group at the 7th position on the chromen-2-one ring. Coumarins, including 6-Acetyl-7-hydroxy-2H-chromen-2-one, are widely found in nature and have been used in various applications ranging from medicinal to industrial .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-7-hydroxy-2H-chromen-2-one typically involves the Pechmann reaction, which is a condensation reaction between phenols and β-keto esters in the presence of an acid catalyst. For instance, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate can be used as starting materials in the presence of sulfuric acid . The reaction conditions often include heating the mixture to around 50°C in a solvent like dry acetone with anhydrous potassium carbonate .
Industrial Production Methods: Industrial production of 6-Acetyl-7-hydroxy-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Acetyl-7-hydroxy-2H-chromen-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Acetylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von 6-Acetyl-7-oxo-2H-chromen-2-on.
Reduktion: Bildung von 6-(1-Hydroxyethyl)-7-hydroxy-2H-chromen-2-on.
Substitution: Bildung verschiedener substituierter Cumarinderivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-7-hydroxy-2H-chromen-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Cumarinderivate mit potenziellen biologischen Aktivitäten verwendet.
Biologie: Untersucht auf seine Interaktionen mit verschiedenen biologischen Zielmolekülen, einschließlich Enzymen und Rezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende, antioxidative und Antikrebsaktivität.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Acetyl-7-hydroxy-2H-chromen-2-on umfasst seine Interaktion mit bestimmten molekularen Zielmolekülen und -wegen. So kann es beispielsweise Enzyme wie Cytochrom P450 hemmen, die am Arzneimittelstoffwechsel beteiligt sind. Es interagiert auch mit Rezeptoren wie Serotoninrezeptoren, moduliert deren Aktivität und führt zu verschiedenen biologischen Wirkungen .
Ähnliche Verbindungen:
Cumarin (2H-chromen-2-on): Die Stammverbindung mit einer ähnlichen Struktur, aber ohne die Acetyl- und Hydroxylgruppen.
Scopoletin (7-Hydroxy-6-methoxy-2H-chromen-2-on): Ähnliche Struktur mit einer Methoxygruppe anstelle einer Acetylgruppe.
Umbelliferon (7-Hydroxy-2H-chromen-2-on): Fehlt die Acetylgruppe, aber es hat eine Hydroxylgruppe an der gleichen Position.
Einzigartigkeit: 6-Acetyl-7-hydroxy-2H-chromen-2-on ist aufgrund des Vorhandenseins sowohl der Acetyl- als auch der Hydroxylgruppen einzigartig, die im Vergleich zu anderen Cumarinderivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen .
Wirkmechanismus
The mechanism of action of 6-Acetyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like cytochrome P450, which are involved in drug metabolism. It also interacts with receptors such as serotonin receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Coumarin (2H-chromen-2-one): The parent compound with a similar structure but lacking the acetyl and hydroxyl groups.
Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one): Similar structure with a methoxy group instead of an acetyl group.
Umbelliferone (7-hydroxy-2H-chromen-2-one): Lacks the acetyl group but has a hydroxyl group at the same position.
Uniqueness: 6-Acetyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
6835-55-8 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
6-acetyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H8O4/c1-6(12)8-4-7-2-3-11(14)15-10(7)5-9(8)13/h2-5,13H,1H3 |
InChI-Schlüssel |
MYJIZBGGFRMXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




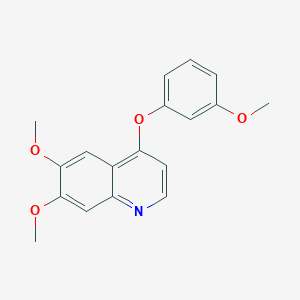
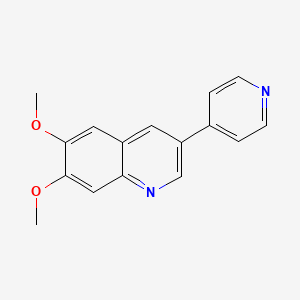
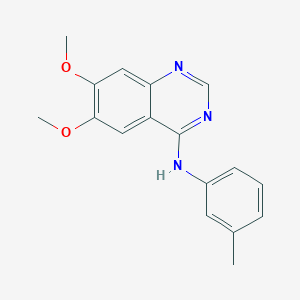


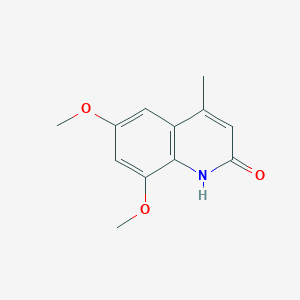
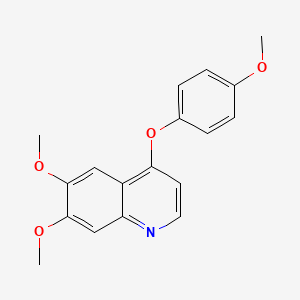
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)

